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Compound of Interest

Compound Name: 7-Fluoro-1-indanone

Cat. No.: B1273118

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical properties, synthesis, and
reactivity of 7-Fluoro-1-indanone, a key building block in medicinal chemistry and materials
science. The strategic placement of a fluorine atom on the indanone scaffold imparts unique
electronic properties, influencing its reactivity and the biological activity of its derivatives.

Core Chemical and Physical Properties

7-Fluoro-1-indanone is a fluorinated aromatic ketone. Its fundamental properties are
summarized below. While experimental data for some physical properties of the 7-fluoro isomer
are limited, predicted values and data from closely related isomers are provided for context.
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Property Value Citation(s)

Molecular Formula CoH7FO [1]

Molecular Weight 150.15 g/mol [1]
7-fluoro-2,3-dihydro-1H-inden-

IUPAC Name [2]
1-one

CAS Number 651735-59-0 [1]

Boiling Point 245.1 £ 29.0 °C (Predicted) [3]

Density 1.259 + 0.06 g/cm? (Predicted) [3]
Data not available. (For

] ] comparison: 5-Fluoro-1-

Melting Point ) [41[5]
indanone: 38-40 °C; 6-Fluoro-
1-indanone: 55-62 °C)

Off-white crystalline solid (for

Appearance [5]

related isomers)

Spectroscopic Profile

The following tables summarize the key spectroscopic data for 7-Fluoro-1-indanone.

Spectroscopic data for the closely related 5-Fluoro-1-indanone is provided for Infrared and

Mass Spectrometry, as it is expected to be very similar.

'H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic

protons.
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Chemical Coupling
Shift (3) Multiplicity Integration Assignment Constant Citation(s)
ppm (J) Hz
7.6 m 1H Aromatic CH - [6]
7.3 d 1H Aromatic CH 7.6 [6]
7.0 t 1H Aromatic CH 8.5 [6]
-CH2z-
3.2 t 2H adjacent to 5.9 [6]

aromatic ring

2.67-2.80 m 2H -C(=0)-CHz- - 6]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption from the carbonyl group. Data presented
is for the analogous 5-Fluoro-1-indanone and is expected to be highly representative.

Wavenumber . . L.
Intensity Assignment Citation(s)
(cm™)
C=0 (Aryl ketone
~1700 Strong [7]
stretch)
~3000-3100 Medium C-H (Aromatic stretch)  [7]
~2850-2950 Medium C-H (Aliphatic stretch)  [7]
) C=C (Aromatic ring
~1600, ~1470 Medium [7]
stretch)
~1200-1300 Strong C-F (Stretch) [7]

Mass Spectrometry (MS)

The mass spectrum shows a prominent molecular ion peak. Data presented is for the
analogous 5-Fluoro-1-indanone.
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miz Relative Intensity Assighment Citation(s)
150 High [M]* (Molecular lon) [7]
122 High [M-COJ* [7]
149 Medium [M-H]* [7]

Synthesis and Reactivity

7-Fluoro-1-indanone is a valuable synthetic intermediate. Its preparation often involves an
intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis from 2-Fluorobenzoic
Acid

A common route to 7-Fluoro-1-indanone involves a multi-step synthesis starting from
commercially available 2-fluorobenzoic acid.[6][8]

Step 1: Acyl Chloride Formation A mixture of 2-fluorobenzoic acid and thionyl chloride (SOCIz)
in a suitable solvent like benzene is refluxed until gas evolution ceases. The solvent and
excess SOCIz are then removed under reduced pressure.

Step 2: Friedel-Crafts Acylation with Ethylene The resulting acyl chloride is dissolved in a
solvent such as dichloroethane. Aluminum chloride (AICI3) is added, and ethylene gas is
bubbled through the mixture. This step forms the 3-chloro-1-(2-fluorophenyl)propan-1-one
intermediate.

Step 3: Intramolecular Friedel-Crafts Alkylation (Cyclization) The intermediate from the previous
step is subjected to cyclization using a strong Lewis acid like AICIs, often in the presence of
sodium chloride (NaCl) at elevated temperatures (e.g., 180 °C), or with concentrated sulfuric
acid at a lower temperature (e.g., 85 °C).

Step 4: Work-up and Purification The reaction is quenched with an acidic aqueous solution
(e.g., 4N HCI) and extracted with an organic solvent like dichloromethane (CH2Cl2). The
combined organic layers are washed, dried, and concentrated. The final product is purified by
column chromatography.
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The overall workflow for this synthesis is depicted in the following diagram.

Starting Material

2-Fluorobenzoic Acid

Step 1: Acyl Chloride Formation

SOClz, Benzene, Reflux

2-Fluorobenzoyl chloride

Step 2: Friedel-Crafts Acylation

Ethylene, AICIs, Dichloroethane

3-Chloro-1-(2-fluorophenyl)propan-1-one

Step 3: Cyclization
\ 4

AlCls, NaCl, 180°C
or H2S04, 85°C

Y

Crude 7-Fluoro-1-indanone

Step 4: Pprification

Aqueous Work-up,
Extraction (CHzClz),
Column Chromatography

Purified 7-Fluoro-1-indanone
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Caption: Synthesis workflow for 7-Fluoro-1-indanone.

General Reactivity

The indanone scaffold is a versatile platform for further chemical modifications. The reactivity is
primarily centered around the ketone functional group and the activated aromatic ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273118#7-fluoro-1-indanone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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